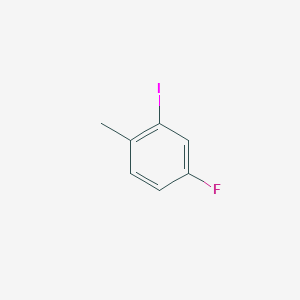
4-Fluoro-2-iodotoluene
Cat. No. B081044
Key on ui cas rn:
13194-67-7
M. Wt: 236.02 g/mol
InChI Key: RZGYAMQMAVTAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04243805
Procedure details


2-Amino-4-fluorotoluene (68 g) is added dropwise to a stirred solution of 100 ml hydrochloric acid in 700 ml of water and after cooling to 0°-5° C., a solution of 46 g sodium nitrite in 100 ml water was slowly added dropwise. The resultant ice-cold solution of the diasonium chloride was added over 1 hour with stirring to a solution of 157 g potassium iodide and 35 ml of sulfuric acid in 250 ml water at 20°-25° C. The mixture was then stirred and heated for 2 hours at 100° C. After cooling, an oily product was separated and the remaining aqueous layer extracted with benzene. The separated product was dissolved in the benzene layer, the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water, dried with magnesium sulfate and filtered with charcoal. From the filtrate, benzene was evaporated under reduced pressure and the residue distilled. There were obtained 105.3 g of 2-iodo-4-fluorotoluene boiling at 92°-95° C./17 Torr.





[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl.N([O-])=O.[Na+].[Cl-].[I-:16].[K+].S(=O)(=O)(O)O>O>[I:16][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=C1)F)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
157 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling to 0°-5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an oily product was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the remaining aqueous layer extracted with benzene
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The separated product was dissolved in the benzene layer
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From the filtrate, benzene was evaporated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=CC(=C1)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 105.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

